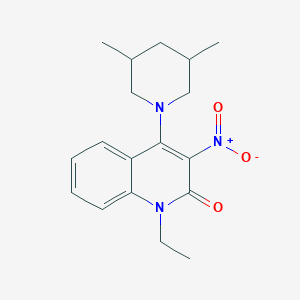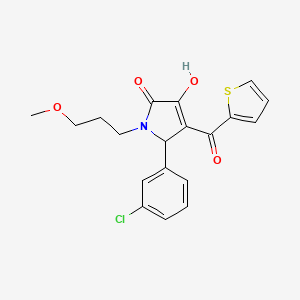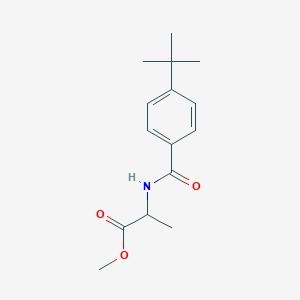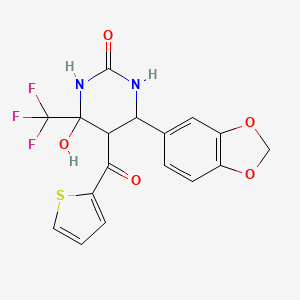
4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone
Descripción general
Descripción
4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone, also known as roscovitine, is a synthetic molecule that has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Roscovitine is a potent inhibitor of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and cell proliferation.
Mecanismo De Acción
Roscovitine is a potent inhibitor of CDKs, which are important regulators of the cell cycle and cell proliferation. CDKs are activated by binding to cyclins, which are proteins that are synthesized and degraded at specific times during the cell cycle. CDKs regulate the progression of the cell cycle by phosphorylating various substrates, including retinoblastoma protein (Rb), which is a tumor suppressor protein that inhibits cell cycle progression. By inhibiting CDKs, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone prevents the phosphorylation of Rb and other substrates, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its effects on CDKs, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to have other biochemical and physiological effects. For example, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of glycogen synthase kinase 3 (GSK3), which is involved in the regulation of various cellular processes, including glycogen synthesis, gene expression, and apoptosis. Roscovitine has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Roscovitine has several advantages for lab experiments, including its potency, specificity, and availability. Roscovitine is a potent inhibitor of CDKs, with an IC50 of approximately 0.2-0.5 μM for CDK2 and CDK5. Roscovitine is also a relatively specific inhibitor of CDKs, with little or no effect on other kinases. Finally, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone is commercially available from several suppliers, making it easy to obtain for lab experiments. However, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone also has some limitations for lab experiments, including its potential toxicity and off-target effects. Roscovitine has been shown to induce apoptosis in some cell types, and may have off-target effects on other kinases and cellular processes.
Direcciones Futuras
There are several future directions for research on 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone. One direction is to investigate the potential of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to investigate the mechanisms of action of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone, including its effects on CDKs, GSK3, and AKT, and to identify other targets of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone. Finally, future research could focus on developing more potent and specific inhibitors of CDKs, based on the structure of 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone.
Aplicaciones Científicas De Investigación
Roscovitine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In neurodegenerative disorders, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to promote neuronal survival and prevent neuronal death. In viral infections, 4-(3,5-dimethyl-1-piperidinyl)-1-ethyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-20-15-8-6-5-7-14(15)16(17(18(20)22)21(23)24)19-10-12(2)9-13(3)11-19/h5-8,12-13H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJPKKPNLJBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CC(CC(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B3989205.png)
![1-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3989209.png)
![7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3989214.png)
![2-[1-(2-phenylethyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3989231.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B3989240.png)
![N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B3989241.png)


![N-{4-acetyl-5-[4-(benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3989259.png)

![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989270.png)

![1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B3989286.png)
